molecular formula C5H7N3O B597176 2-Amino-1H-pyrrole-3-carboxamide CAS No. 15986-02-4

2-Amino-1H-pyrrole-3-carboxamide

Cat. No.: B597176
CAS No.: 15986-02-4
M. Wt: 125.131
InChI Key: YTODFWKFORSYAM-UHFFFAOYSA-N
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Description

2-Amino-1H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure

Scientific Research Applications

2-Amino-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Pyrrole-3-carboxamide derivatives, such as “2-Amino-1H-pyrrole-3-carboxamide”, have been used as EZH2 inhibitors . EZH2 is highly expressed in various malignant tumors, which could silence tumor suppressor genes via trimethylation of H3K27 . Therefore, the mechanism of action of these compounds could be related to their ability to inhibit EZH2 .

Future Directions

The future directions for “2-Amino-1H-pyrrole-3-carboxamide” could involve further evaluation of its potential as a cognition-enhancing agent . It could also be used as a template for designing 5-HT6R inverse agonists . Additionally, more research could be done to explore this skeleton to its maximum potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-pyrrole-3-carboxamide typically involves the reaction of pyrrole derivatives with appropriate amines under controlled conditions. One common method involves the cyanoacetylation of amines followed by cyclization and subsequent functional group modifications . Another approach includes the use of hydrazones and subsequent heating to induce cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

  • 2-Phenyl-1H-pyrrole-3-carboxamide
  • 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide

Comparison: Compared to similar compounds, 2-Amino-1H-pyrrole-3-carboxamide exhibits unique reactivity and biological activity profiles. Its amino group at the 2-position and carboxamide group at the 3-position confer distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODFWKFORSYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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